5-(4-Methylpiperidin-1-yl)picolinonitrile
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Overview
Description
5-(4-Methylpiperidin-1-yl)picolinonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 5-(4-Methylpiperidin-1-yl)picolinonitrile involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but typically involve the use of a piperidine derivative and a picolinonitrile precursor .
Chemical Reactions Analysis
5-(4-Methylpiperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)picolinonitrile has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but generally involves the binding of the compound to a target molecule, leading to a biological or chemical effect .
Comparison with Similar Compounds
5-(4-Methylpiperidin-1-yl)picolinonitrile can be compared with other piperidine derivatives, such as:
4-(4-Methylpiperidin-1-yl)aniline: This compound has similar structural features but different functional groups.
Indole derivatives: These compounds have a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields .
Biological Activity
5-(4-Methylpiperidin-1-yl)picolinonitrile is a chemical compound classified as a piperidine derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3. It features a piperidine ring substituted with a picolinonitrile group, which enhances its interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's mechanism of action involves binding to various molecular targets, influencing biological pathways. It may act as an enzyme inhibitor or receptor modulator, leading to diverse pharmacological effects.
Potential Targets
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological functions.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antidepressant Activity : Research indicates potential antidepressant effects through modulation of neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell pathways.
- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives.
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antidepressant, Anticancer |
4-(4-Methylpiperidin-1-yl)aniline | Structure | Antidepressant |
Indole derivatives | Structure | Anticancer |
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The compound was administered at varying doses, showing dose-dependent efficacy in reducing depressive behaviors.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of key survival pathways in cancer cells.
Research Findings Summary
Recent research findings highlight the following:
- In vitro studies indicate effective inhibition of specific enzymes related to depression and cancer.
- Animal models demonstrate significant behavioral changes correlating with antidepressant effects.
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)14-9-12/h2-3,9-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOMJQWGSDAUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.